Cas no 2411331-48-9 ((2E)-N-(4-cyano-3-methoxyphenyl)methyl-4-(dimethylamino)but-2-enamide)

(2E)-N-(4-cyano-3-methoxyphenyl)methyl-4-(dimethylamino)but-2-enamide is a synthetic organic compound featuring a conjugated enamide structure with a cyano-substituted aromatic moiety. Its key advantages include a well-defined molecular architecture, combining electron-withdrawing (cyano) and electron-donating (methoxy, dimethylamino) groups, which may enhance reactivity in selective chemical transformations. The presence of a conjugated double bond system suggests potential utility as an intermediate in pharmaceuticals or agrochemical synthesis, particularly for applications requiring structural rigidity and polarity modulation. The compound’s purity and stability under controlled conditions make it suitable for research in medicinal chemistry and material science, where precise functional group interactions are critical.
(2E)-N-(4-cyano-3-methoxyphenyl)methyl-4-(dimethylamino)but-2-enamide structure
2411331-48-9 structure
Product Name:(2E)-N-(4-cyano-3-methoxyphenyl)methyl-4-(dimethylamino)but-2-enamide
CAS No:2411331-48-9
MF:C15H19N3O2
MW:273.330263376236
CID:5358708
PubChem ID:146097733
Update Time:2025-06-08

(2E)-N-(4-cyano-3-methoxyphenyl)methyl-4-(dimethylamino)but-2-enamide Chemical and Physical Properties

Names and Identifiers

    • Z3952173433
    • (2E)-N-[(4-cyano-3-methoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide
    • (E)-N-[(4-Cyano-3-methoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide
    • (2E)-N-(4-cyano-3-methoxyphenyl)methyl-4-(dimethylamino)but-2-enamide
    • Inchi: 1S/C15H19N3O2/c1-18(2)8-4-5-15(19)17-11-12-6-7-13(10-16)14(9-12)20-3/h4-7,9H,8,11H2,1-3H3,(H,17,19)/b5-4+
    • InChI Key: VSDCWXGJTNTLKT-SNAWJCMRSA-N
    • SMILES: O(C)C1=C(C#N)C=CC(=C1)CNC(/C=C/CN(C)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 384
  • XLogP3: 1
  • Topological Polar Surface Area: 65.4

(2E)-N-(4-cyano-3-methoxyphenyl)methyl-4-(dimethylamino)but-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26576234-0.05g
(2E)-N-[(4-cyano-3-methoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide
2411331-48-9 95.0%
0.05g
$246.0 2025-03-20

Additional information on (2E)-N-(4-cyano-3-methoxyphenyl)methyl-4-(dimethylamino)but-2-enamide

Introduction to (2E)-N-(4-cyano-3-methoxyphenyl)methyl-4-(dimethylamino)but-2-enamide (CAS No. 2411331-48-9)

Compound with the chemical name (2E)-N-(4-cyano-3-methoxyphenyl)methyl-4-(dimethylamino)but-2-enamide and the CAS number 2411331-48-9 represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecule's composition, featuring a conjugated system with an amide group and a dimethylamino substituent, positions it as a promising candidate for further research in drug discovery.

The structural framework of this compound is characterized by a 4-cyano-3-methoxyphenyl moiety, which is known for its ability to interact with biological targets in a highly specific manner. The presence of a cyano group enhances the compound's electronic properties, making it a versatile scaffold for designing molecules with enhanced binding affinity. Additionally, the methoxy group contributes to the compound's solubility and metabolic stability, which are crucial factors in drug development.

The amide functionality in the molecule plays a pivotal role in modulating its pharmacological activity. Amides are well-documented for their ability to engage with various biological receptors and enzymes, making them indispensable in the design of bioactive molecules. The specific positioning of the amide group in this compound allows for optimal interactions with target proteins, which is essential for achieving the desired therapeutic effects.

The dimethylamino group attached to the but-2-enamide backbone introduces basicity to the molecule, which can be exploited to enhance its binding interactions with acidic or polar biological targets. This feature makes the compound particularly interesting for applications in central nervous system (CNS) drug development, where modulation of neurotransmitter activity is often required. The basicity also contributes to the compound's overall lipophilicity, which is another critical parameter in drug formulation and delivery.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Molecular docking studies have shown that (2E)-N-(4-cyano-3-methoxyphenyl)methyl-4-(dimethylamino)but-2-enamide exhibits strong binding affinity to several key targets involved in various disease pathways. These findings suggest that the compound may have therapeutic potential in treating conditions such as inflammation, neurodegeneration, and metabolic disorders.

In vitro studies have further highlighted the compound's promising biological activity. Preliminary experiments indicate that it demonstrates significant inhibitory effects on enzymes and receptors relevant to these diseases. For instance, its interaction with certain proteases has been linked to reduced inflammatory responses, while its binding to specific neurotransmitter receptors suggests potential benefits in managing neurological disorders.

The synthesis of this compound represents a testament to the progress in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations that highlight the expertise required to develop such molecules. Key steps include the formation of the conjugated system, introduction of the cyano and methoxy groups, and installation of the amide functionality. Each step is meticulously designed to ensure high yield and purity, which are essential for subsequent biological evaluation.

The development of novel pharmaceuticals often relies on innovative synthetic methodologies that enable access to complex molecular architectures. The synthesis of (2E)-N-(4-cyano-3-methoxyphenyl)methyl-4-(dimethylamino)but-2-enamide exemplifies this principle by showcasing advanced techniques such as cross-coupling reactions and transition metal catalysis. These methods not only facilitate efficient construction of the target molecule but also provide opportunities for diversifying its structural framework.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in synthesizing more complex molecules with tailored functionalities. This versatility underscores its value as a building block in drug discovery and materials science.

As research continues to uncover new therapeutic targets and mechanisms, compounds like (2E)-N-(4-cyano-3-methoxyphenyl)methyl-4-(dimethylamino)but-2-enamide are likely to play an increasingly important role in addressing unmet medical needs. The combination of structural innovation and computational modeling will continue to drive advancements in this field, leading to more effective and targeted treatments for a wide range of diseases.

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